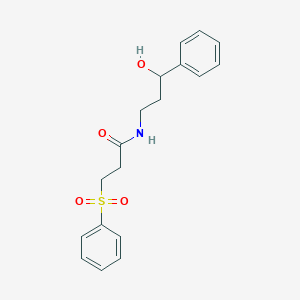

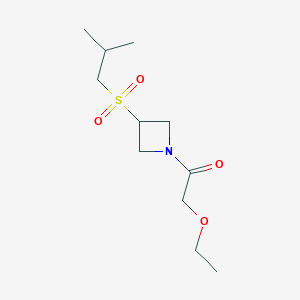

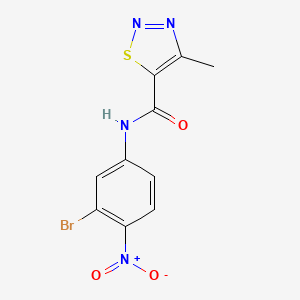

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide, also known as HPPH, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPH is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

科学的研究の応用

Nonnucleoside Inhibitors of Cytomegalovirus Replication

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide analogues, such as 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766), have been identified as novel selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication with excellent safety profiles. These compounds interfere with viral DNA maturation and packaging without affecting viral DNA synthesis, transcription, or translation. Mutations in viral DNA cleavage and packaging genes confer resistance to these inhibitors, underscoring their mechanism of action and potential therapeutic applications (Buerger et al., 2001).

Cross-linking Reagents in Protein Chemistry

Research on N-hydroxysulfosuccinimide esters, including those derived from N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide structures, highlights their utility as hydrophilic, membrane-impermeant protein cross-linkers. These compounds have been shown to efficiently cross-link proteins at physiological pH, demonstrating their importance in biochemical studies and potential in drug development processes (Staros, 1982).

Synthesis of 5-Alkyl-2(5H)-furanones

N-phenyl-3-(phenylsulfonyl)propanamide derivatives serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, a class of compounds with potential applications in organic synthesis and possibly as pharmacophores. The treatment of these derivatives with butyllithium leads to the formation of stable γ-hydroxy amides, which are precursors to 5-alkyl-2(5H)-furanones, demonstrating the versatility of these compounds in synthetic organic chemistry (Tanaka et al., 1984).

AMPA Receptor Potentiators

Studies on biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators have utilized microbial-based surrogate biocatalytic systems to produce mammalian metabolites of compounds such as LY451395. This approach aids in the structural characterization of metabolites, providing insights into the pharmacokinetics and metabolism of these potential therapeutic agents (Zmijewski et al., 2006).

Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug

Quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, have explored its molecular structure, steric energy, and potential interaction mechanisms with androgen receptors. Such studies contribute to a deeper understanding of the drug's action at the molecular level, aiding in the design of more effective anticancer therapies (Otuokere & Amaku, 2015).

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDNKMMRXDSOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-3-(phenylsulfonyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)

![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)

![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)